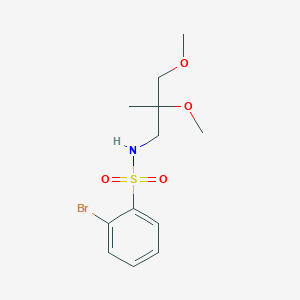

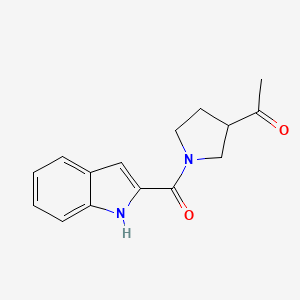

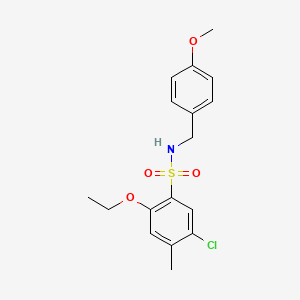

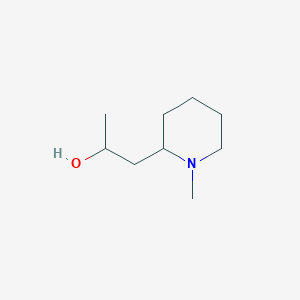

![molecular formula C15H17N3O2S2 B2667891 5-ethyl-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide CAS No. 868978-62-5](/img/structure/B2667891.png)

5-ethyl-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines involves a fused bicyclic 5–6 heterocycle .Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Applications De Recherche Scientifique

Synthesis and Biological Activity

Compounds containing imidazo[1,2-a]pyridine cores have been synthesized and explored for their potential as antiulcer agents. Although no significant antisecretory activity was found in some compounds, good cytoprotective properties were demonstrated in ethanol and HCl-induced ulcer models, highlighting the chemical's potential in developing treatments for ulcerative conditions without focusing on their direct medicinal dosage or side effects (Starrett et al., 1989).

Orthogonal Synthesis of Functionalized Pyrroles and Thiophenes

Research demonstrates the powerful nucleophilic properties of thiocarbamoyl imidazo[1,5-a]pyridinium inner salts, leading to the synthesis of polyfunctionalized pyrrole and thiophene derivatives. This work showcases an efficient method for creating complex molecules that could have applications in material science and organic synthesis, offering insights into the broad utility of imidazo[1,2-a]pyridine derivatives in chemistry (Cheng et al., 2010).

Antitumor and Antibacterial Agents

A novel series incorporating thiophene and thieno[3,2-d]pyrimidine derivatives synthesized from carbamothioylamino-benzene-sulfonamide showed promising in vitro activity against various cancer cell lines and antibacterial properties. These findings highlight the compound's potential in contributing to the development of new antitumor and antibacterial drugs, focusing on the chemical structure's utility in pharmacological research (Hafez et al., 2017).

Antibacterial Evaluation of Heterocyclic Compounds

The study on new heterocyclic compounds containing a sulfonamido moiety for antibacterial applications underscores the significance of structural modifications in enhancing antimicrobial properties. This research could inform the design of novel antibacterial agents by elucidating the relationship between chemical structure and biological activity, avoiding the discussion on dosages or adverse effects (Azab et al., 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-ethyl-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S2/c1-2-13-6-7-15(21-13)22(19,20)16-9-8-12-11-18-10-4-3-5-14(18)17-12/h3-7,10-11,16H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSRWNUOKPPYBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCC2=CN3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

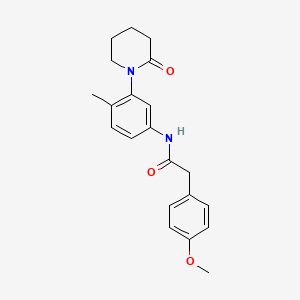

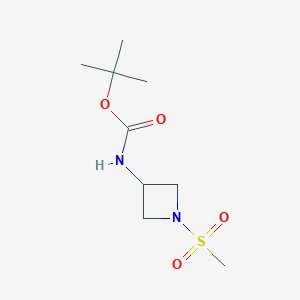

![5-bromo-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2667819.png)